
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane is a fascinating organometallic compound with a wide range of applications in scientific research and industry. This compound is known for its unique chemical properties, which make it an invaluable tool in catalysis, organometallic chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of ruthenium chloride with 1,2,3,4,5-pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, where the reaction parameters can be closely monitored and adjusted as needed .
化学反应分析
Types of Reactions
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of organometallic complexes.
科学研究应用
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane has numerous applications in scientific research, including:
Catalysis: It is widely used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization.
Organometallic Chemistry: The compound is used to study the behavior of organometallic complexes and their reactivity.
Materials Science: It is employed in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Biological and Medical Research: The compound is investigated for its potential use in drug development and as a tool for studying biological processes.
作用机制
The mechanism of action of carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different ligands, facilitating various chemical transformations. Its catalytic activity is attributed to the ability of ruthenium to undergo multiple oxidation states, allowing it to participate in redox reactions and facilitate electron transfer processes.
相似化合物的比较
Similar Compounds
Dichlororhodium;1,2,3,4,5-pentamethylcyclopentane: Similar in structure but contains rhodium instead of ruthenium.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Another rhodium-based compound with similar applications in catalysis.
Uniqueness
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane is unique due to its specific coordination environment and the presence of ruthenium, which imparts distinct catalytic properties. The compound’s ability to participate in a wide range of chemical reactions and its stability under various conditions make it a valuable tool in both research and industrial applications.
属性
CAS 编号 |
96503-27-4 |
|---|---|
分子式 |
C11H18Cl2Ru |
分子量 |
322.24 |
IUPAC 名称 |
carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C10H20.CH3.2ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;1H3;2*1H;/q;-1;;;+2/p-2 |
SMILES |
[CH3-].CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


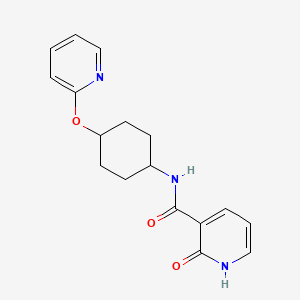
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)
![3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2662022.png)
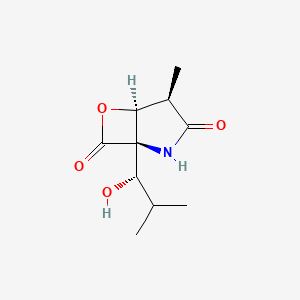
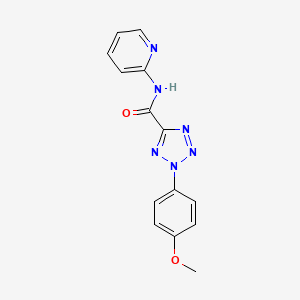
![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)
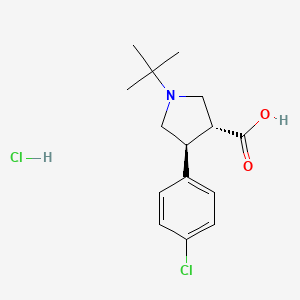
![1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2662031.png)
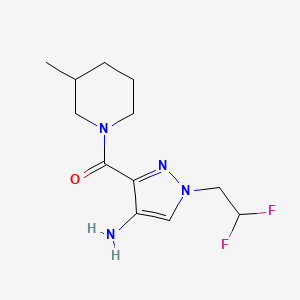
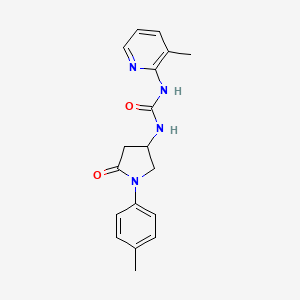
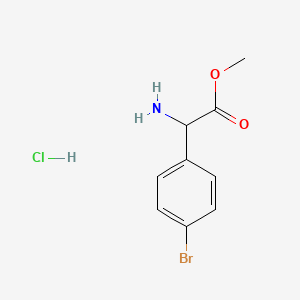
![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)
![N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2662042.png)
